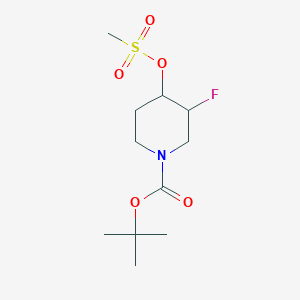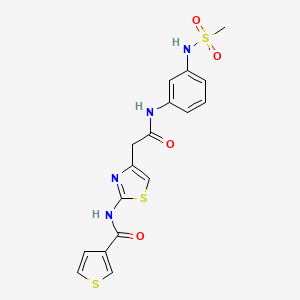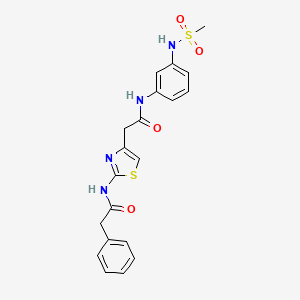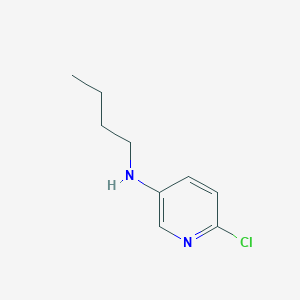
Tert-butyl 3-fluoro-4-(methylsulfonyloxy)piperidine-1-carboxylate
Vue d'ensemble
Description
Tert-butyl 3-fluoro-4-(methylsulfonyloxy)piperidine-1-carboxylate, also known as TFP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and organic synthesis. TFP is a piperidine derivative that is commonly used as a reagent in organic chemistry due to its unique properties.
Mécanisme D'action
The mechanism of action of Tert-butyl 3-fluoro-4-(methylsulfonyloxy)piperidine-1-carboxylate is not fully understood, but it is believed to act as an electrophile due to the presence of the fluoro and sulfonyloxy groups. Tert-butyl 3-fluoro-4-(methylsulfonyloxy)piperidine-1-carboxylate can react with nucleophiles such as amines and alcohols, forming covalent bonds. This property makes Tert-butyl 3-fluoro-4-(methylsulfonyloxy)piperidine-1-carboxylate a useful reagent in organic synthesis, particularly in the synthesis of compounds containing piperidine or related structures.
Effets Biochimiques Et Physiologiques
There is limited information on the biochemical and physiological effects of Tert-butyl 3-fluoro-4-(methylsulfonyloxy)piperidine-1-carboxylate. However, studies have shown that Tert-butyl 3-fluoro-4-(methylsulfonyloxy)piperidine-1-carboxylate can inhibit the activity of aminopeptidase N, an enzyme that is involved in various physiological processes, including angiogenesis and inflammation. Tert-butyl 3-fluoro-4-(methylsulfonyloxy)piperidine-1-carboxylate has also been shown to have anti-tumor properties in vitro, although further studies are needed to understand its potential applications in cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Tert-butyl 3-fluoro-4-(methylsulfonyloxy)piperidine-1-carboxylate is its versatility as a reagent in organic synthesis. Tert-butyl 3-fluoro-4-(methylsulfonyloxy)piperidine-1-carboxylate can be used in the synthesis of various compounds, including pharmaceuticals and biologically active molecules. Additionally, Tert-butyl 3-fluoro-4-(methylsulfonyloxy)piperidine-1-carboxylate is relatively easy to synthesize and purify, making it a cost-effective reagent. However, Tert-butyl 3-fluoro-4-(methylsulfonyloxy)piperidine-1-carboxylate has some limitations, including its potential toxicity and limited solubility in water. Additionally, Tert-butyl 3-fluoro-4-(methylsulfonyloxy)piperidine-1-carboxylate can react with nucleophiles other than the intended target, leading to unwanted side reactions.
Orientations Futures
There are several future directions for research on Tert-butyl 3-fluoro-4-(methylsulfonyloxy)piperidine-1-carboxylate. One potential direction is the development of new synthetic methods for Tert-butyl 3-fluoro-4-(methylsulfonyloxy)piperidine-1-carboxylate that can improve its yield and purity. Additionally, further studies are needed to understand the mechanism of action of Tert-butyl 3-fluoro-4-(methylsulfonyloxy)piperidine-1-carboxylate and its potential applications in medicinal chemistry and drug discovery. Finally, studies are needed to evaluate the toxicity and safety of Tert-butyl 3-fluoro-4-(methylsulfonyloxy)piperidine-1-carboxylate in vivo to determine its potential as a therapeutic agent.
Conclusion
In conclusion, Tert-butyl 3-fluoro-4-(methylsulfonyloxy)piperidine-1-carboxylate is a versatile reagent with potential applications in various fields, including medicinal chemistry, drug discovery, and organic synthesis. Tert-butyl 3-fluoro-4-(methylsulfonyloxy)piperidine-1-carboxylate can be synthesized through several methods and has been used in the synthesis of various compounds, including pharmaceuticals and biologically active molecules. Although there is limited information on the biochemical and physiological effects of Tert-butyl 3-fluoro-4-(methylsulfonyloxy)piperidine-1-carboxylate, studies have shown that Tert-butyl 3-fluoro-4-(methylsulfonyloxy)piperidine-1-carboxylate has potential anti-tumor properties and can inhibit the activity of aminopeptidase N. Further research is needed to understand the mechanism of action of Tert-butyl 3-fluoro-4-(methylsulfonyloxy)piperidine-1-carboxylate and its potential applications in medicinal chemistry and drug discovery.
Applications De Recherche Scientifique
Tert-butyl 3-fluoro-4-(methylsulfonyloxy)piperidine-1-carboxylate has several potential applications in scientific research, particularly in the fields of medicinal chemistry and drug discovery. Tert-butyl 3-fluoro-4-(methylsulfonyloxy)piperidine-1-carboxylate can be used as a building block in the synthesis of various compounds, including pharmaceuticals and biologically active molecules. Tert-butyl 3-fluoro-4-(methylsulfonyloxy)piperidine-1-carboxylate has been used in the synthesis of several drugs, including aminopeptidase N inhibitors, which have potential applications in cancer treatment. Additionally, Tert-butyl 3-fluoro-4-(methylsulfonyloxy)piperidine-1-carboxylate has been used in the synthesis of compounds with anti-inflammatory and anti-tumor properties.
Propriétés
IUPAC Name |
tert-butyl 3-fluoro-4-methylsulfonyloxypiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20FNO5S/c1-11(2,3)17-10(14)13-6-5-9(8(12)7-13)18-19(4,15)16/h8-9H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBRYORODRHGOCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)F)OS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20FNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001145267 | |
| Record name | 1,1-Dimethylethyl 3-fluoro-4-[(methylsulfonyl)oxy]-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001145267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-fluoro-4-(methylsulfonyloxy)piperidine-1-carboxylate | |
CAS RN |
1207176-25-7 | |
| Record name | 1,1-Dimethylethyl 3-fluoro-4-[(methylsulfonyl)oxy]-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1207176-25-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 3-fluoro-4-[(methylsulfonyl)oxy]-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001145267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[3-(4-fluorobenzyl)-2-oxoimidazolidin-1-yl]-N-(tetrahydrofuran-2-ylmethyl)piperidine-1-carboxamide](/img/structure/B3221656.png)

![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-N'-(4-methylphenyl)urea](/img/structure/B3221671.png)
![5-(furan-2-yl)-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)isoxazole-3-carboxamide](/img/structure/B3221672.png)


![N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide](/img/structure/B3221693.png)
![7-(4-bromophenyl)-3-(3-methoxybenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3221699.png)
![N-(4-bromophenyl)-3-[methyl(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B3221701.png)

